molecular formula C10H9FO3 B6256539 5-cyclopropoxy-2-fluorobenzoic acid CAS No. 1243460-99-2

5-cyclopropoxy-2-fluorobenzoic acid

Cat. No.: B6256539
CAS No.: 1243460-99-2
M. Wt: 196.2
InChI Key:
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Description

5-Cyclopropoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropoxy-2-fluorobenzoic acid typically involves the nucleophilic substitution reaction of 2-fluorobenzoic acid derivatives. One common method is the reaction of 2-fluorobenzoic acid with cyclopropanol in the presence of a suitable catalyst and solvent. The reaction conditions often include the use of polar aprotic solvents and fluoride salts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

5-Cyclopropoxy-2-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and cyclopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: A simpler analog with only a fluorine substituent.

    5-Cyclopropoxybenzoic Acid: Lacks the fluorine atom but has the cyclopropoxy group.

    2-Cyclopropoxybenzoic Acid: Similar structure but with different substitution patterns.

Uniqueness

5-Cyclopropoxy-2-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the cyclopropoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1243460-99-2

Molecular Formula

C10H9FO3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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